![molecular formula C28H32N4O8S B2445812 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide CAS No. 896682-25-0](/img/structure/B2445812.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide is a complex organic compound with a unique structure that includes multiple functional groups such as benzodioxole, methoxyethylamino, and dioxoloquinazolin. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzodioxole derivative, followed by the introduction of the methoxyethylamino group. The final steps involve the formation of the dioxoloquinazolin ring and the attachment of the hexanamide chain. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
化学反应分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole and methoxyethylamino groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxo groups in the dioxoloquinazolin ring, potentially forming hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethylamino group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar compounds to N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide include other benzodioxole derivatives and dioxoloquinazolin compounds. These compounds share some structural features but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O8S/c1-36-10-8-29-26(34)15-41-28-31-20-13-24-23(39-17-40-24)12-19(20)27(35)32(28)9-4-2-3-5-25(33)30-14-18-6-7-21-22(11-18)38-16-37-21/h6-7,11-13H,2-5,8-10,14-17H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDQJPYVQJLXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
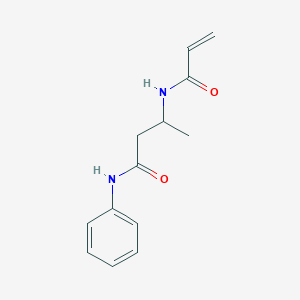
![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445731.png)
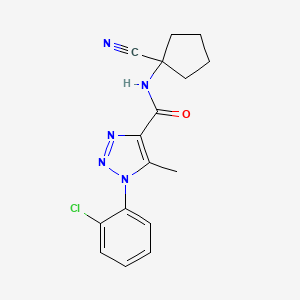
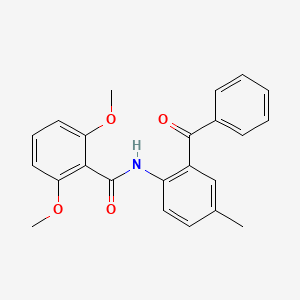
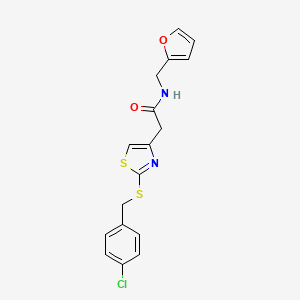
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2445738.png)
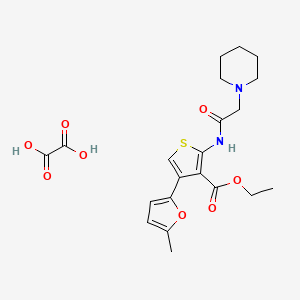
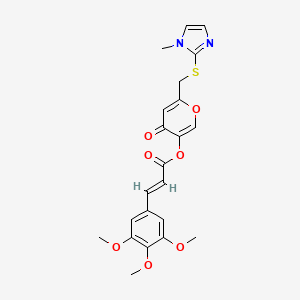
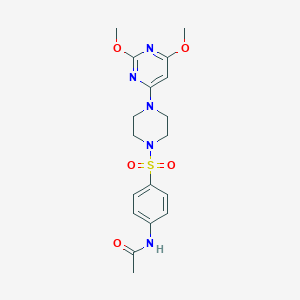
![3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide](/img/structure/B2445745.png)
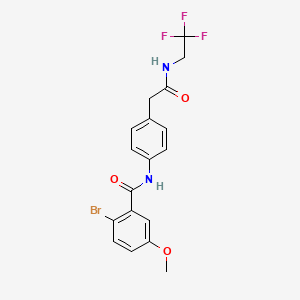

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2445749.png)

